Ethyl 4-methoxybenzofuran-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methoxybenzofuran-6-carboxylate typically involves the reaction of 4-methoxybenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzofuran-6-carboxylic acid.
Reduction: Formation of 4-methoxybenzofuran-6-methanol.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 4-methoxybenzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial replication . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- Ethyl 4-methoxybenzofuran-2-carboxylate
- Ethyl 5-methoxybenzofuran-6-carboxylate
- Ethyl 4-hydroxybenzofuran-6-carboxylate
Comparison: Ethyl 4-methoxybenzofuran-6-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for research and development.
Properties
CAS No. |
831222-90-3 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h4-7H,3H2,1-2H3 |
InChI Key |
BZDCWOTVJIMLPE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC |
Origin of Product |
United States |
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